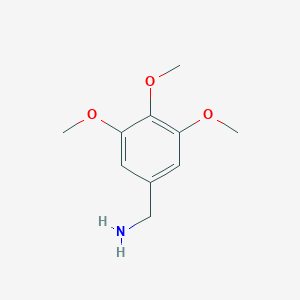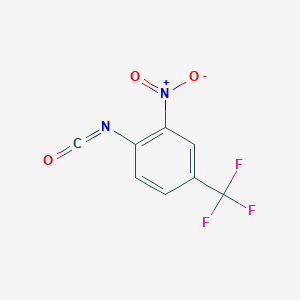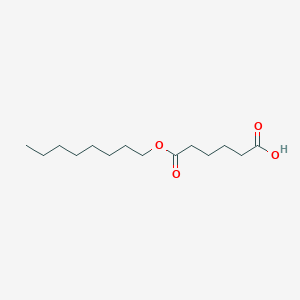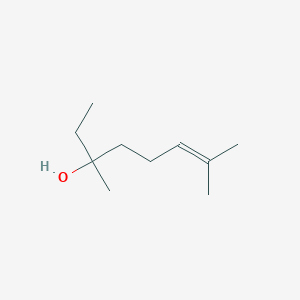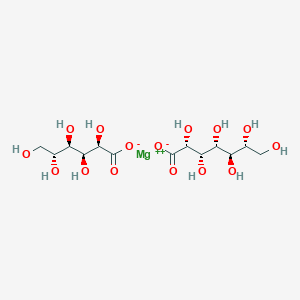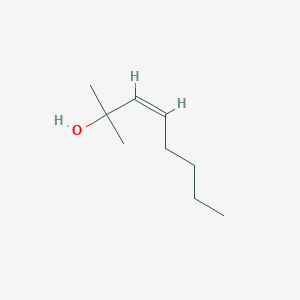
Ac-苯丙氨酸-色氨酸-OH
描述
“Ac-Phe-Trp-OH” is a peptide that consists of two amino acids, phenylalanine (Phe) and tryptophan (Trp), with an acetyl group (Ac) at the N-terminus . It is used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins .
Synthesis Analysis
The synthesis of peptides like “Ac-Phe-Trp-OH” can be achieved through a palladium-catalyzed C-H activation process . This method allows the formation of constrained peptides of different ring sizes, both in solution and on solid phase . The process involves the use of sequences having an iodo-aryl amino acid .Molecular Structure Analysis
The molecular weight of “Ac-Phe-Trp-OH” is 393.44 and its molecular formula is C₂₂H₂₃N₃O₄ . The peptide features a covalent bond between the tryptophan and phenylalanine residues .Chemical Reactions Analysis
The chemical reactivity of “Ac-Phe-Trp-OH” involves the formation of Schiff bases . The reaction occurs under physiological conditions and involves various carbonyl compounds with glycating ability .Physical And Chemical Properties Analysis
“Ac-Phe-Trp-OH” is a peptide with unique physico-chemical properties. It is often encountered in membrane proteins, especially at the level of the water/bilayer interface . It plays a role in membrane protein stabilization, anchoring, and orientation in lipid bilayers .科学研究应用
Nanomedicine and Drug Delivery
The Ac-Phe-Trp-OH motif, particularly the Phe-Phe segment, is instrumental in the self-assembly of short peptides into nanostructures and hydrogels . These structures are highly relevant in nanomedicine, offering innovative solutions for drug delivery systems. The unique physicochemical properties of these nanostructures allow for targeted delivery of therapeutics, potentially increasing the efficacy and reducing side effects.
Biomaterials Development
Peptides containing the Ac-Phe-Trp-OH sequence can form the basis of biomaterials . These materials can be used to create scaffolds that support tissue regeneration or as part of biosensors that detect physiological changes with high specificity and sensitivity.
Therapeutic Paradigms
The self-assembling properties of peptides like Ac-Phe-Trp-OH lead to new therapeutic paradigms . For instance, they can be used to create structures that mimic the extracellular matrix, providing a platform for cell growth and differentiation in regenerative medicine.
Peptide Stapling
Ac-Phe-Trp-OH can be involved in peptide stapling, a process that stabilizes peptides into a specific conformation . This stabilization can enhance the peptide’s binding affinity and specificity towards its biological target, making it a valuable tool in therapeutic peptide design.
Protein-Protein Interaction Studies
The constrained structure of peptides containing Ac-Phe-Trp-OH can be used to study protein-protein interactions . These interactions are crucial for understanding cellular processes and can lead to the development of drugs that modulate these interactions for therapeutic benefit.
Laboratory Reagents
Peptides with the Ac-Phe-Trp-OH sequence are used as reagents in various laboratory applications . They can help in establishing relationships between proteins and other cellular components, which is essential for understanding cellular mechanisms and developing new treatments.
未来方向
The future directions of “Ac-Phe-Trp-OH” and similar peptides could involve further exploration of their therapeutic potential. Peptides are attracting great attention as therapeutics due to their high selectivity, potency, and low toxicity . Moreover, the development of new synthetic strategies for the preparation of unique constrained peptides could open up new possibilities in peptide-based therapeutics .
作用机制
Target of Action
Ac-Phe-Trp-OH is a peptide that primarily targets proteins and peptides in the body . The primary targets are the amino acids tryptophan (Trp) and phenylalanine (Phe), which play crucial roles in various biological processes .
Mode of Action
The compound interacts with its targets through a process known as C-H activation stapling . This process involves the formation of a covalent bond between the tryptophan and phenylalanine residues, resulting in unique constrained peptides . This interaction leads to changes in the structure and function of the targeted proteins and peptides .
Biochemical Pathways
The action of Ac-Phe-Trp-OH affects several biochemical pathways. One of the key pathways is the tryptophan biosynthetic pathway . The compound’s interaction with tryptophan can influence the production of proteins, hormones, and vitamins . Additionally, the compound’s interaction with phenylalanine can affect protein–protein interactions, which are fundamental in deciphering biological pathways .
Pharmacokinetics
Similar peptides have been shown to have good cell penetrability, stability, thermostability, and drug-like properties . These properties can impact the bioavailability of Ac-Phe-Trp-OH, influencing its effectiveness in the body.
Result of Action
The result of Ac-Phe-Trp-OH’s action at the molecular and cellular level is the formation of unique constrained peptides . These peptides have high degrees of specificity in their biological action . .
Action Environment
The action, efficacy, and stability of Ac-Phe-Trp-OH can be influenced by various environmental factors. For instance, the pH and temperature conditions can affect the compound’s reactivity with glycating carbonyl compounds . Additionally, the presence of other biomolecules can also influence the compound’s action .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-14(26)24-19(11-15-7-3-2-4-8-15)21(27)25-20(22(28)29)12-16-13-23-18-10-6-5-9-17(16)18/h2-10,13,19-20,23H,11-12H2,1H3,(H,24,26)(H,25,27)(H,28,29)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQOQFHEONRKLI-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




